Cinnamaldehydes
Cinnamaldehydes are a class of aromatic compounds derived from cinnamic acid, characterized by their characteristic warm and sweet spicy aroma. They are widely used in the fragrance industry due to their pleasant scent, which is often associated with cinnamon. In addition to their sensory applications, cinnamaldehydes also exhibit potential antimicrobial properties, making them useful in food preservation and pharmaceuticals. Industrially, these compounds can be synthesized through various methods such as oxidation of cinnamic acid or catalytic hydrogenation of cinnamyl alcohol. Their stability and reactivity make them valuable intermediates in the synthesis of other organic compounds, including flavors, fragrances, and certain pharmaceutical ingredients.

関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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